molecular formula C9H17ClO B14641808 6-Methyloctanoyl chloride CAS No. 53838-47-4

6-Methyloctanoyl chloride

Cat. No.: B14641808
CAS No.: 53838-47-4
M. Wt: 176.68 g/mol
InChI Key: OQGKSVAVFKFRTH-UHFFFAOYSA-N
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Description

6-Methyloctanoyl chloride is an organic compound with the molecular formula C9H17ClO. It is a derivative of octanoyl chloride, where a methyl group is attached to the sixth carbon of the octanoyl chain. This compound is used in various chemical reactions and has applications in different fields such as organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Methyloctanoyl chloride can be synthesized through the reaction of 6-methyloctanoic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions are usually mild, and the product is obtained in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where 6-methyloctanoic acid is reacted with a chlorinating agent in a controlled environment. The use of automated systems ensures consistent quality and high efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyloctanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 6-methyloctanoic acid and hydrochloric acid.

    Reduction: It can be reduced to 6-methyloctanol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Amines: Reacts with primary or secondary amines to form amides under mild conditions.

    Alcohols: Forms esters when reacted with alcohols in the presence of a base such as pyridine.

    Thiols: Reacts with thiols to form thioesters, often using a base to neutralize the hydrochloric acid formed.

Major Products Formed

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Thioesters: Formed from the reaction with thiols.

    6-Methyloctanoic Acid: Formed from hydrolysis.

Scientific Research Applications

6-Methyloctanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceuticals: Utilized in the preparation of drug molecules, particularly those requiring specific acylation reactions.

    Materials Science: Employed in the modification of polymers and other materials to introduce specific functional groups.

    Biological Studies: Used in the synthesis of biologically active molecules for research in biochemistry and molecular biology.

Mechanism of Action

The mechanism of action of 6-methyloctanoyl chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, introducing the 6-methyloctanoyl group into the target molecule. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

    Octanoyl Chloride: Similar structure but lacks the methyl group at the sixth carbon.

    Hexanoyl Chloride: Shorter chain length and different reactivity profile.

    Decanoyl Chloride: Longer chain length with different physical properties.

Uniqueness

6-Methyloctanoyl chloride is unique due to the presence of the methyl group, which can influence its reactivity and the properties of the resulting products. This structural difference can lead to variations in the physical and chemical properties compared to other acyl chlorides, making it suitable for specific applications where these unique properties are desired.

Properties

IUPAC Name

6-methyloctanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17ClO/c1-3-8(2)6-4-5-7-9(10)11/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGKSVAVFKFRTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546680
Record name 6-Methyloctanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53838-47-4
Record name 6-Methyloctanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546680
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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